molecular formula C11H11NO4S B13911789 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid

2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid

Cat. No.: B13911789
M. Wt: 253.28 g/mol
InChI Key: NASBZLMOOOCEHK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazine ring, and the presence of carboxylic acid and sulfone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable carboxylic acid derivative, followed by cyclization to form the benzothiazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide
  • 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylate
  • 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-sulfonic acid

Uniqueness

2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

2,4-dimethyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylic acid

InChI

InChI=1S/C11H11NO4S/c1-7-8-5-3-4-6-9(8)17(15,16)12(2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14)

InChI Key

NASBZLMOOOCEHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(S(=O)(=O)C2=CC=CC=C12)C)C(=O)O

Origin of Product

United States

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